molecular formula C19H22BrNO2 B3948198 N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide

N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide

Cat. No.: B3948198
M. Wt: 376.3 g/mol
InChI Key: ZNKIZTIUOHXQBK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring and a phenoxy group, making it a subject of interest in various fields of chemical research.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-butan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-4-13(2)15-5-8-17(9-6-15)23-12-19(22)21-18-10-7-16(20)11-14(18)3/h5-11,13H,4,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKIZTIUOHXQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide typically involves the following steps:

    Acylation: The formation of the acetamide group through the reaction of an amine with an acyl chloride.

    Etherification: The attachment of the phenoxy group to the acetamide backbone.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalysts: Use of catalysts to increase the reaction rate and yield.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure Control: Optimization of reaction conditions to ensure maximum efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the brominated aromatic ring to a more oxidized state.

    Reduction: Reduction of the acetamide group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of a new substituted aromatic compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving brominated aromatic compounds.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to its chemical structure.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide is unique due to its specific combination of brominated aromatic ring and phenoxyacetamide structure, which may confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide
Reactant of Route 2
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N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide

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